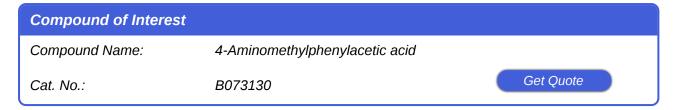




# Spectroscopic Profile of 4Aminomethylphenylacetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Aminomethylphenylacetic acid** (molecular formula C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>, molecular weight 165.19 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values and analysis based on structurally analogous compounds. This document aims to serve as a valuable resource for the identification and characterization of **4-Aminomethylphenylacetic acid** in a laboratory setting.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Aminomethylphenylacetic acid**.

#### <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Н-а	~7.2 - 7.4	d	2H
H-b	~7.2 - 7.4	d	2H
Н-с	~3.8 - 4.0	S	2H
H-d	~3.6	S	2H
Н-е	~1.5 - 2.5 (broad)	S	2H
H-f	~10.0 - 12.0 (broad)	S	1H

Predicted in a polar aprotic solvent like DMSO-d<sub>6</sub>. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon	Chemical Shift (δ, ppm)
C-1	~172 - 174
C-2	~40 - 42
C-3	~135 - 137
C-4, C-8	~129 - 131
C-5, C-7	~128 - 130
C-6	~140 - 142
C-9	~45 - 47

Predicted in a polar aprotic solvent like DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS at 0 ppm.

## Infrared (IR) Spectroscopy



Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)	Functional Group	Description
3300 - 3500	N-H	Primary amine stretch (two bands)
2500 - 3300	О-Н	Carboxylic acid stretch (very broad)
2850 - 3000	С-Н	Aromatic and aliphatic stretch
~1700	C=O	Carboxylic acid carbonyl stretch
1550 - 1650	N-H	Primary amine bend
1600, 1450	C=C	Aromatic ring stretch
1200 - 1350	C-N	Aromatic amine stretch

Predicted for a solid sample (e.g., KBr pellet or ATR).

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	lon
165	[M]+ (Molecular Ion)
148	[M - NH <sub>3</sub> ] <sup>+</sup>
120	[M - COOH]+
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Predicted for Electron Ionization (EI) mass spectrometry.

# **Experimental Protocols**



The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of **4-Aminomethylphenylacetic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum to determine proton chemical shifts, multiplicities, and integration.
  - Acquire a <sup>13</sup>C NMR spectrum to identify the chemical shifts of the carbon atoms.
  - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:



- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument and acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

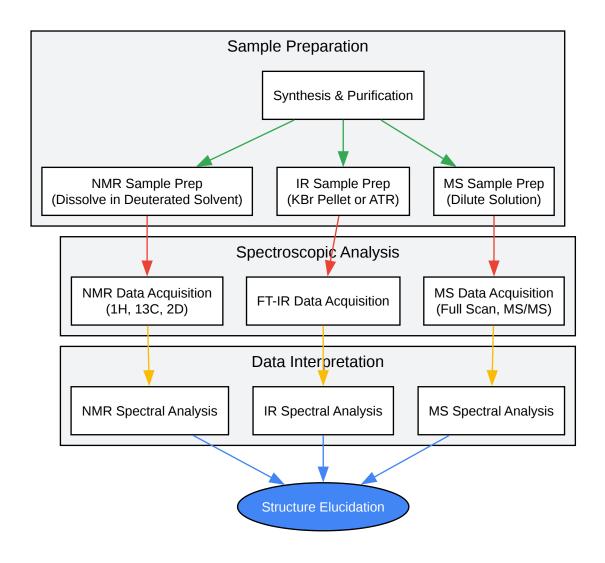
#### **Mass Spectrometry (MS)**

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
  - Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.
  - Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural confirmation.

#### **Experimental Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like **4-Aminomethylphenylacetic acid**.





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Caption: General workflow for spectroscopic analysis.

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#### References

 1. 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144 - PubChem [pubchem.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminomethylphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073130#4-aminomethylphenylacetic-acid-spectroscopic-data-nmr-ir-ms]

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